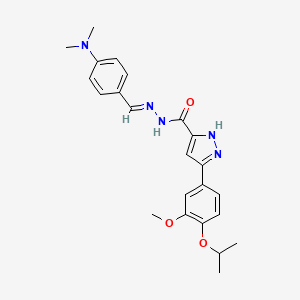![molecular formula C19H19N3O5S B2904709 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1206985-60-5](/img/structure/B2904709.png)
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thymidylate Synthase Inhibition
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide and its derivatives have been studied for their potent inhibitory effects on thymidylate synthase (TS). TS is a critical enzyme in the nucleotide synthesis pathway, making it a target for cancer chemotherapy. For instance, ICI D1694, a related quinazoline antifolate, demonstrated potent inhibition of L1210 tumor cell growth both in vitro and in vivo, indicating the potential of such compounds in cancer treatment due to their TS inhibition capability (Jackman et al., 1991).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activities. Their synthesis and biological evaluation highlight the potential for developing new cancer therapies based on their mechanism of action, which includes the inhibition of tumor cell growth through various biochemical pathways (Forsch, Wright, & Rosowsky, 2002).
Mechanisms of Drug Resistance
Understanding the mechanisms of resistance against compounds like this compound is crucial for the development of more effective chemotherapeutic agents. Studies have shown that resistance to folate-based TS inhibitors in certain cell lines is associated with alterations in drug uptake and metabolism, highlighting the complexity of cancer resistance mechanisms and the need for novel therapeutic strategies (Lu et al., 1995).
Inhibition of Phenylethanolamine N-Methyltransferase
The compound's analogs have shown remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine. Such inhibitors have potential therapeutic applications in treating disorders related to catecholamine biosynthesis (Grunewald, Romero, & Criscione, 2005).
Enzyme Inhibitory and Antimicrobial Activities
Furthermore, the structural analogs of this compound have been synthesized and evaluated for their enzyme inhibitory and antimicrobial activities. These studies demonstrate the compound's potential in developing new treatments for infectious diseases and conditions involving enzyme dysregulation (Virk et al., 2018).
Propriétés
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-28(25,26)22-10-4-5-13-8-9-14(11-16(13)22)20-18(23)12-21-15-6-2-3-7-17(15)27-19(21)24/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQNHOICKMITHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
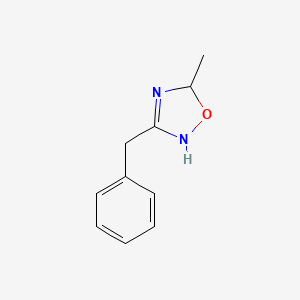
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2904628.png)
![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)
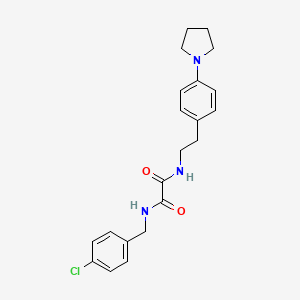

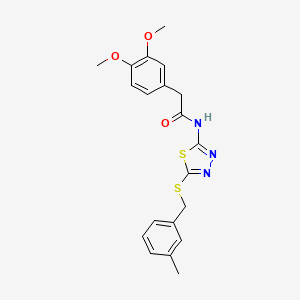
![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)
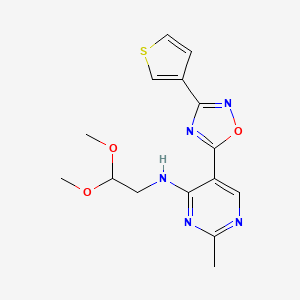
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)

